molecular formula C9H10BrNO2 B15046387 N-(5-bromo-2-hydroxy-4-methylphenyl)acetamide

N-(5-bromo-2-hydroxy-4-methylphenyl)acetamide

Cat. No.: B15046387
M. Wt: 244.08 g/mol
InChI Key: YVKCVGXEYBJLNQ-UHFFFAOYSA-N
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Description

N-(5-bromo-2-hydroxy-4-methylphenyl)acetamide is an organic compound with the molecular formula C9H10BrNO2. It is a derivative of acetamide, featuring a bromine atom, a hydroxyl group, and a methyl group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-2-hydroxy-4-methylphenyl)acetamide typically involves the acylation of 5-bromo-2-hydroxy-4-methylaniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-2-hydroxy-4-methylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas with palladium catalyst

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of substituted phenylacetamides

Scientific Research Applications

N-(5-bromo-2-hydroxy-4-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(5-bromo-2-hydroxy-4-methylphenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromine and hydroxyl groups may play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-hydroxy-2-methylphenyl)acetamide
  • N-(2-hydroxy-4-methylphenyl)acetamide
  • N-(5-bromo-2-hydroxyphenyl)acetamide

Uniqueness

N-(5-bromo-2-hydroxy-4-methylphenyl)acetamide is unique due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity. The presence of the bromine atom and the hydroxyl group on the phenyl ring distinguishes it from other similar compounds and may contribute to its unique properties .

Properties

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

N-(5-bromo-2-hydroxy-4-methylphenyl)acetamide

InChI

InChI=1S/C9H10BrNO2/c1-5-3-9(13)8(4-7(5)10)11-6(2)12/h3-4,13H,1-2H3,(H,11,12)

InChI Key

YVKCVGXEYBJLNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)NC(=O)C)O

Origin of Product

United States

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